Product packaging for 11-Chlorodibenzo[b,f][1,4]thiazepine(Cat. No.:CAS No. 13745-86-3)

11-Chlorodibenzo[b,f][1,4]thiazepine

Cat. No.: B081272
CAS No.: 13745-86-3
M. Wt: 245.73 g/mol
InChI Key: ZFOZNNFYECYUQB-UHFFFAOYSA-N
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Description

11-Chlorodibenzo[b,f] nih.govthiazepine is a heterocyclic compound featuring a central seven-membered thiazepine ring fused to two benzene (B151609) rings. The structure is specifically substituted with a chlorine atom at the 11-position. This compound is a significant intermediate in the pharmaceutical industry, most notably for the synthesis of antipsychotic drugs such as quetiapine. Its tricyclic core structure is a foundational scaffold in medicinal chemistry, leading to a wide range of derivatives with various biological activities. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8ClNS B081272 11-Chlorodibenzo[b,f][1,4]thiazepine CAS No. 13745-86-3

Properties

IUPAC Name

6-chlorobenzo[b][1,4]benzothiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNS/c14-13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)15-13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOZNNFYECYUQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC3=CC=CC=C3S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442155
Record name 11-chloro-dibenzo[b,f][1,4]thiazepine
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Molecular Weight

245.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13745-86-3
Record name 11-Chlorodibenzo[b,f][1,4]thiazepine
Source CAS Common Chemistry
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Record name 11-chloro-dibenzo[b,f][1,4]thiazepine
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Record name Dibenzo[b,f][1,4]thiazepine, 11-chloro
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Record name 11-Chlorodibenzo[b,f][1,4]thiazepine
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Synthesis and Characterization

The primary route for synthesizing 11-Chlorodibenzo[b,f] nih.govthiazepine involves the chlorination of its precursor, 10H-dibenzo[b,f] nih.govthiazepin-11-one. This transformation is typically achieved using various chlorinating agents.

Commonly reported methods include reacting the precursor with:

Phosphorus oxychloride (POCl₃) , often in the presence of an organic base like N,N-dimethylaniline.

Phosphorus pentachloride (PCl₅) .

A Vilsmeier reagent , which can be prepared from reagents such as di-(trichloromethyl)carbonate and dimethylformamide (DMF). researchgate.net

One documented synthesis involves heating 10H-dibenzo[b,f] nih.govthiazepin-11-one with a Vilsmeier reagent in an organic solvent like toluene. researchgate.net The reaction proceeds over several hours, and upon completion, the product is isolated through recrystallization to yield a white solid product. researchgate.net Yields for such procedures are reported to be as high as 90-91%. researchgate.net

Chemical Properties and Reactivity

11-Chlorodibenzo[b,f] nih.govthiazepine is a crystalline solid with key physicochemical properties detailed in the table below. researchgate.net

PropertyValue
Molecular Formula C₁₃H₈ClNS
Molecular Weight 245.73 g/mol
Appearance White to Pale-Yellow Solid
Melting Point 103-106°C researchgate.net
Boiling Point 384.6°C
Density 1.329 g/cm³

The reactivity of the compound is largely dictated by the chlorine atom at position 11. This position is susceptible to nucleophilic substitution reactions, which is the key step in the synthesis of many of its derivatives. For instance, the reaction of 11-Chlorodibenzo[b,f] nih.govthiazepine with an appropriate piperazine (B1678402) derivative is the foundational step in the production of the atypical antipsychotic, quetiapine. The compound can also undergo other reactions such as oxidation and reduction.

Spectroscopic and Crystallographic Analysis

Biological Activities and Mechanistic Research of Dibenzo[b,f]benchchem.comnih.govthiazepine Derivatives (Excluding 11-Chlorodibenzo[b,f]benchchem.comnih.govthiazepine Directly unless explicitly stated in relation to derivatives)

The dibenzo[b,f] nih.govthiazepine scaffold is considered a "privileged structure" in medicinal chemistry because its derivatives can interact with a wide range of biological targets, leading to diverse therapeutic applications.

Certain derivatives of the broader thiazepine and benzodiazepine (B76468) classes have been investigated for their potential as antiviral agents. Research into TIBO (4,5,6,7-tetrahydro-5-methylimidazo[4,5,1-jk] nih.govbenzodiazepin-2(1H)-one) derivatives, which share a seven-membered ring structure, has shown significant anti-HIV-1 activity. Modifications, such as replacing the urea (B33335) oxygen with sulfur to create a thiourea (B124793) derivative, were found to increase potency, with some compounds showing activity comparable to AZT. Bioassay-guided fractionation of extracts from Ixora undulata leaves led to the isolation of a new dimeric thiazepine alkaloid that demonstrated anti-HIV-1 activity.

Leukotrienes are inflammatory mediators involved in conditions like asthma. Drugs that act as leukotriene receptor antagonists can block their effects. While specific research on dibenzo[b,f] nih.govthiazepine derivatives as leukotriene antagonists is not extensively detailed in the provided search results, the broader class of heterocyclic compounds is known to be a source for developing such antagonists. These drugs work by blocking the interaction of cysteinyl leukotrienes with their receptors on target cells.

Calcium channel blockers are a class of drugs that inhibit the flow of calcium ions into cells, with wide applications in treating cardiovascular conditions. Dihydropyridine derivatives are a well-known class of calcium channel modulators. Research has shown that novel 1,4-dihydropyridine (B1200194) derivatives can exhibit tissue-specific calcium channel blocking activity. While the direct action of dibenzo[b,f] nih.govthiazepine derivatives as calcium channel modulators is not a primary focus of the available research, the diverse pharmacology of heterocyclic compounds suggests this as a potential area for investigation.

Derivatives of the dibenzo[b,f] nih.govthiazepine and the related dibenzo[b,f] nih.govoxazepine scaffolds are known to possess H1-antihistaminic properties. The synthesis of 4-substituted guanidine (B92328) derivatives of dibenzothiazepines has been reported to yield compounds with these properties. This activity is attributed to their ability to act as antagonists at the histamine (B1213489) H1 receptor, which is a key mechanism in treating allergic reactions.

Fused dibenzo[b,f] nih.govthiazepines have been identified as possessing potential high-ceiling diuretic properties. This suggests that derivatives based on this scaffold could have therapeutic applications in managing fluid retention and related cardiovascular conditions.

The therapeutic potential of thiazepine derivatives extends to neurological conditions. A series of 11-substituted 6,11-dihydro-6-methyl-dibenzo[c,f]- researchgate.netthiazepine S,S-dioxides has been synthesized and shown to exhibit significant anticonvulsant activity in various experimental models, including maximal electroshock (MES) and pentetrazol-induced seizure tests. Importantly, the more active compounds in these studies did not show neurotoxic effects.

Research into the antithrombotic or antiplatelet activity of dibenzo[b,f] nih.govthiazepine derivatives is not extensively documented in publicly available literature. While various heterocyclic compounds are explored for these properties, this specific scaffold has not been a primary focus in the available research for this indication.

Cannabinoid-1 Receptor Inverse Agonism

A significant breakthrough in the pharmacological understanding of dibenzo[b,f] nih.govnih.govthiazepine derivatives was the discovery of their potent and selective inverse agonist activity at the cannabinoid-1 (CB1) receptor. nih.govnih.gov Inverse agonists are a class of ligands that bind to the same receptor as an agonist but elicit an opposite pharmacological response. In the context of the CB1 receptor, which exhibits a degree of constitutive (basal) activity even in the absence of a stimulating ligand, inverse agonists are capable of reducing this basal activity.

Researchers at ACADIA Pharmaceuticals identified a novel class of CB1 inverse agonists based on the dibenzo[b,f] nih.govnih.govthiazepine scaffold. nih.gov These compounds were rigorously evaluated in both cell-based functional assays and radioligand binding assays using recombinant human cannabinoid receptors (CB1 and CB2). The findings consistently demonstrated that these derivatives exhibit high binding selectivity for the CB1 receptor over the CB2 receptor. nih.gov This selectivity is a crucial attribute in drug discovery, as it can minimize off-target effects. The inverse agonist properties of these compounds were confirmed by their ability to inhibit both basal and agonist-induced G-protein coupling activity. nih.gov

The discovery of dibenzo[b,f] nih.govnih.govthiazepine derivatives as CB1 inverse agonists has opened new avenues for therapeutic interventions in conditions where dampening the activity of the endocannabinoid system is desired.

Structure-Activity Relationship (SAR) Studies

Influence of Substituents on Biological Activity and Selectivity

Systematic modifications of the dibenzo[b,f] nih.govnih.govthiazepine core have revealed critical insights into the influence of various substituents on biological activity. The general SAR for this class of compounds points to the importance of substitution at two primary positions: the 11-position and the 8-position of the dibenzothiazepine ring system. nih.govnih.gov

A key finding was that an aryl group at the 11-position is a crucial determinant of activity. Further exploration of this aryl moiety showed that substitutions on this ring can significantly impact potency. For instance, the lead compound identified in initial studies, 11-(4-chlorophenyl)dibenzo[b,f] nih.govnih.govthiazepine-8-carboxylic acid butylamide, demonstrated excellent in vivo activity. nih.govnih.gov However, this compound was hampered by low solubility. To address this, further modifications were made to the 11-phenyl group. The introduction of a fluorine atom at the 3-position and a chlorine atom at the 4-position of the phenyl ring, resulting in 11-(3-chloro-4-fluorophenyl)dibenzo[b,f] nih.govnih.govthiazepine-8-carboxylic acid butylamide, led to a potential preclinical candidate with improved solubility while maintaining high CB1 receptor affinity and inverse agonist potency. nih.govnih.gov

The substituent at the 8-position also plays a vital role. A carboxylic acid butylamide group at this position was found to be favorable for activity. nih.gov The nature of the amide substituent can influence both potency and pharmacokinetic properties.

The following table summarizes the key SAR findings for this class of compounds:

Position Substituent Influence on Activity Reference
11 Aryl group (e.g., phenyl) Essential for activity nih.gov
11-Aryl 4-Chloro High potency nih.gov
11-Aryl 3-Chloro, 4-Fluoro Improved solubility, maintained high potency nih.govnih.gov
8 Carboxylic acid butylamide Favorable for activity nih.gov

These studies underscore the importance of a systematic approach to modifying the dibenzo[b,f] nih.govnih.govthiazepine scaffold to optimize for both potent CB1 inverse agonism and desirable drug-like properties.

Quantitative Structure-Activity Relationship (QSAR) Analyses

While detailed SAR studies have provided qualitative insights into the structural requirements for the CB1 inverse agonist activity of dibenzo[b,f] nih.govnih.govthiazepine derivatives, to date, no specific Quantitative Structure-Activity Relationship (QSAR) analyses for this particular chemical class have been published in the reviewed scientific literature.

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models are valuable tools in drug discovery for predicting the activity of novel compounds and for guiding the design of more potent molecules. Although QSAR studies have been conducted on other classes of cannabinoid receptor ligands and structurally related benzodiazepine derivatives, the absence of such a study for the dibenzo[b,f] nih.govnih.govthiazepine series represents a gap in the understanding of their precise structure-activity landscape from a quantitative perspective. nih.govnih.govmdpi.com The development of a robust QSAR model for this class of compounds would be a valuable future endeavor to further refine the design of novel CB1 inverse agonists.

Conformational Analysis and Binding Modes (e.g., "Butterfly" Conformation)

The three-dimensional shape of a molecule is a critical determinant of its ability to bind to a biological target. For dibenzo[b,f] nih.govnih.govthiazepine derivatives, the central seven-membered thiazepine ring imparts a distinct and non-planar conformation to the entire tricyclic system.

Crystallographic studies of related dibenzo[b,f] nih.govnih.govthiazepine derivatives have revealed that the central thiazepine ring typically adopts a boat conformation. This arrangement results in the two flanking benzene (B151609) rings being positioned at a significant dihedral angle to each other, leading to a characteristic "butterfly-like" conformation. mdpi.com This rigid, V-shaped geometry is a key feature of the dibenzo[b,f] nih.govnih.govthiazepine scaffold and is believed to be crucial for its interaction with the CB1 receptor.

While the general butterfly conformation is established, specific details regarding the binding mode of these derivatives within the CB1 receptor are still under investigation. Molecular modeling studies are essential to predict and understand the precise interactions between the ligand and the amino acid residues of the receptor's binding pocket. Such studies for other CB1 inverse agonists have highlighted the importance of specific hydrogen bonds and hydrophobic interactions. nih.gov It is hypothesized that the substituted aryl group at the 11-position of the dibenzo[b,f] nih.govnih.govthiazepine core projects into a specific hydrophobic pocket within the CB1 receptor, while the substituent at the 8-position may engage in hydrogen bonding or other polar interactions. A detailed understanding of the binding mode, supported by computational and experimental data, will be invaluable for the rational design of next-generation dibenzo[b,f] nih.govnih.govthiazepine-based CB1 inverse agonists with enhanced potency and selectivity.

Computational and Theoretical Studies in Dibenzo B,f 1 2 Thiazepine Research

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Stereoselectivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of dibenzo[b,f] nih.govthiazepine research, DFT is instrumental in elucidating complex reaction mechanisms and understanding why certain stereoisomers (molecules with the same formula but different spatial arrangements) are preferentially formed. mdpi.com

DFT calculations can map out the entire energy landscape of a chemical reaction. This involves identifying the structures of reactants, transition states, intermediates, and products. The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), known as the HOMO-LUMO gap, is a key parameter calculated using DFT. nih.gov A smaller energy gap suggests a more likely and favorable reaction, as it facilitates the exchange of electrons. mdpi.com

For instance, in the synthesis of related benzodiazepine (B76468) structures, DFT calculations at the B3LYP/6-31G(d) level have been used to examine the condensation reaction that forms the core structure. mdpi.com By calculating the energy differences between the HOMO of one reactant and the LUMO of another, researchers can predict the most probable pathway for the reaction to follow. mdpi.com

These calculations also help explain stereoselectivity. By comparing the activation energies of different reaction pathways leading to various stereoisomers, researchers can predict which product is thermodynamically or kinetically favored. The pathway with the lowest energy transition state will be the fastest and typically yield the major product. This theoretical insight is invaluable for optimizing synthetic routes to obtain specific, desired isomers of dibenzo[b,f] nih.govthiazepine derivatives.

Table 1: Key Concepts in DFT Analysis of Reaction Mechanisms
ConceptDescriptionRelevance in Dibenzo[b,f] nih.govthiazepine Research
HOMO-LUMO Gap (ΔE)The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital.A smaller gap indicates higher reactivity; used to predict the feasibility of synthetic steps. mdpi.com
Transition State (TS)A high-energy, unstable configuration of atoms that exists for an infinitesimally short time during a chemical reaction.Calculating the energy of the TS helps determine the reaction rate and which reaction pathway is favored. mdpi.com
Activation Energy (Ea)The minimum amount of energy required for reactants to transform into products.Lower activation energy corresponds to a faster reaction, guiding the selection of optimal reaction conditions.
Global Reactivity IndicesParameters like chemical hardness (η), softness (σ), electronegativity (χ), and chemical potential (μ) derived from HOMO and LUMO energies.These indices evaluate the electron-donating or accepting character of reactants, helping to understand their reactivity. mdpi.com

Computational Docking and Molecular Modeling for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a dibenzo[b,f] nih.govthiazepine derivative) when bound to a second molecule (a receptor, typically a protein or enzyme). physchemres.org This method is crucial for predicting the biological targets of a compound and understanding the molecular basis of its activity.

The process involves creating 3D models of both the ligand and the target protein. The protein's binding site—a specific pocket or groove on its surface—is identified. A docking algorithm then systematically samples a large number of possible orientations of the ligand within this site, calculating a "docking score" for each pose. researchgate.net This score, often expressed in kcal/mol, estimates the binding affinity; a more negative score typically indicates a more stable and favorable interaction. nih.gov

Studies on structurally similar benzothiazine, benzothiazole, and thiazole (B1198619) derivatives illustrate this approach. For example, derivatives have been docked against targets like the SARS-CoV-2 main protease, α-amylase, and various protein kinases to explore their potential as antiviral, anti-diabetic, or anticancer agents. mdpi.commdpi.complos.org The analysis of the best-docked pose reveals specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and key amino acid residues in the protein's active site. mdpi.comnih.gov These insights are fundamental for structure-based drug design, allowing chemists to modify the ligand's structure to enhance binding affinity and selectivity for a specific target. Molecular dynamics (MD) simulations are often used after docking to validate the stability of the ligand-protein complex over time. mdpi.complos.org

Table 2: Example Docking Scores of Related Heterocyclic Compounds Against Biological Targets
Compound ClassTarget Protein (PDB ID)Best Docking Score (kcal/mol)Potential Therapeutic Area
Thiazole Derivative (Compound 8a)SARS-CoV-2 Main Protease (6LU7)-8.6Antiviral (COVID-19) mdpi.com
Pyrazolopyrimidine Derivative (Compound 23)Wolbachia S-adenosyl-L-homocysteine hydrolase (7ESX)-10.2Anti-filarial nih.gov
Thiazolo[3,2-a]pyridine Derivative (Compound 4e)α-amylase (4W93)-7.43Anti-diabetic plos.org
1,4-benzodioxane thiazolidinedione piperazine (B1678402) (Compound 6j)E. coli FabHNot specified, but showed best inhibitory activityAntibacterial nih.gov

Prediction of Biological Activities through In Silico Models

In silico models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are used to predict the biological activity of chemical compounds based on their molecular structures. nih.gov These models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their experimentally determined biological activities.

The development of a QSAR model involves several steps. First, a dataset of compounds with known activities is compiled. Then, for each compound, a set of "molecular descriptors" is calculated—these are numerical values that represent different aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. nih.gov Finally, statistical methods are used to build a model that correlates these descriptors with the observed activity.

A prominent example is the use of 3D-QSAR models to investigate designer benzodiazepines, which are structurally related to dibenzo[b,f] nih.govthiazepines. nih.govherts.ac.uk In these studies, models were developed to predict the binding affinity (expressed as IC₅₀) of the compounds to the γ-aminobutyric acid A receptor (GABA-A). nih.govherts.ac.uk The quality and predictive power of these models are assessed using statistical metrics like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). Values of r² close to 1.0 indicate a strong correlation within the training data, while high q² values suggest good predictive ability for new, untested compounds. nih.govherts.ac.uk

These in silico models are highly valuable as they allow for the rapid screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov This approach significantly reduces the time and resources required in the early stages of drug discovery. actamedica.org

Table 3: Performance of QSAR Models for Predicting Biological Activity in Related Compounds
Compound ClassPredicted ActivityQSAR Model Typer² (Correlation)q² (Predictive Ability)
Designer BenzodiazepinesGABA-A Receptor Affinity3D-Field QSAR0.980.75 nih.govherts.ac.uk
Designer BenzodiazepinesGABA-A Receptor AffinityRVM QSAR0.980.72 nih.govherts.ac.uk
Pyrazolopyrimidine DerivativesAnti-filarial Activity3D-QSAR0.94250.5019 nih.gov
Thiazole DerivativesBiofilm InhibitionCoMSIA (3D-QSAR)0.9050.593 physchemres.org

Future Directions and Translational Research

Development of Novel Dibenzo[b,f]researchgate.netresearchgate.netthiazepine-Based Therapeutic Agents

The inherent bioactivity of the dibenzo[b,f] researchgate.netresearchgate.netthiazepine core has spurred the development of new therapeutic agents beyond its traditional use in psychiatry. Researchers are modifying the central tricyclic structure to explore new pharmacological activities, leading to compounds with potential applications in oncology, infectious diseases, and neurology.

The most well-known therapeutic agent derived from this scaffold is Quetiapine, an atypical antipsychotic used extensively for the treatment of schizophrenia and bipolar disorder. sphinxsai.comsmolecule.com Its mechanism involves interaction with multiple neurotransmitter receptors. smolecule.com Building on this success, other derivatives have been investigated for various central nervous system (CNS) applications. For instance, Clothiapine also functions as an antipsychotic through dopamine (B1211576) receptor antagonism. The core structure has also been historically explored for antihistaminic and diuretic properties. sphinxsai.com

More recently, research has pivoted towards other significant therapeutic areas. Novel tricyclic pyrido[2,3-b] researchgate.netresearchgate.netbenzothiazepines, which are structurally related, have shown potent inhibitory activity against paclitaxel-resistant cancer cell lines, suggesting a role in overcoming multidrug resistance in oncology. nih.gov Furthermore, certain derivatives have demonstrated antimicrobial activity against Gram-positive bacteria and fungi, which is attributed to the electron-withdrawing properties of substituents like chlorine enhancing interactions with microbial enzymes. Another area of investigation is in cancer research, where a 10,11-dihydro-11-oxo derivative has been studied for its ability to inhibit Topoisomerase I.

Compound/Derivative ClassTherapeutic AreaReported Activity/Application
QuetiapinePsychiatryAtypical antipsychotic for schizophrenia and bipolar disorder. sphinxsai.comsmolecule.com
ClothiapinePsychiatryAntipsychotic with anti-hallucinatory and anti-delusional functions.
Pyrido[2,3-b] researchgate.netresearchgate.netbenzothiazepinesOncologyPotent activity against paclitaxel-resistant cancer cell lines. nih.gov
10,11-Dihydro-11-oxo derivativeOncologyInvestigated for Topoisomerase I inhibition.
General Dibenzo[b,f] researchgate.netresearchgate.netthiazepinesInfectious DiseasesAntimicrobial activity against Gram-positive bacteria and fungi.
Fused Dibenzo[b,f] researchgate.netresearchgate.netthiazepinesGeneral MedicineInvestigated for antihistaminic and diuretic properties. sphinxsai.com
Table 1: Therapeutic applications of various dibenzo[b,f] researchgate.netresearchgate.netthiazepine-based agents.

Exploration of New Biological Targets and Pathways

While the initial therapeutic success of dibenzo[b,f] researchgate.netresearchgate.netthiazepines was linked to their antagonist activity at dopamine and serotonin (B10506) receptors, current research is broadening the scope of their biological targets. smolecule.com This exploration is crucial for repositioning these compounds for new indications and understanding their polypharmacology.

The primary and most studied biological targets are neurotransmitter receptors in the brain. For compounds like Quetiapine, interactions with dopamine, serotonin, and histamine (B1213489) receptors are key to their therapeutic effects in managing mood and cognitive symptoms. smolecule.com Molecular docking simulations have been employed to model the binding interactions of the thiazepine ring and its substituents with these receptors, guiding the design of new derivatives with improved affinity and selectivity.

Beyond the CNS, new targets are emerging from recent studies. The anticancer activity of certain derivatives points towards targets like Topoisomerase I, an enzyme critical for DNA replication in cancer cells. For antimicrobial applications, the focus is on microbial enzymes, where the electrophilic nature of halogenated derivatives may lead to inhibitory interactions. Preliminary research also suggests that the scaffold's influence on various neurotransmitter systems could be harnessed for treating other conditions, including addiction and neurodegenerative disorders such as Alzheimer's disease. smolecule.com Assessing how these compounds bind to various proteins and exploring potential synergistic effects with other drugs are key areas of ongoing investigation. smolecule.com

Advanced Synthetic Methodologies for Enhanced Diversity and Efficiency

The synthesis of 11-Chlorodibenzo[b,f] researchgate.netresearchgate.netthiazepine and its analogues has evolved significantly, moving from harsh, multi-step procedures to more efficient, safer, and diverse methodologies. These advancements are critical for creating libraries of novel compounds for biological screening and for streamlining the industrial production of key intermediates.

The conventional synthesis of 11-Chlorodibenzo[b,f] researchgate.netresearchgate.netthiazepine involves the chlorination of the precursor 10H-dibenzo[b,f]thiazepin-11-one using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride. patsnap.com However, these methods often require high temperatures and produce hazardous byproducts, such as corrosive HCl gas, posing safety and environmental challenges. patsnap.com

To overcome these limitations, modern synthetic strategies have been developed:

Vilsmeier Reagent-Based Synthesis : A newer method utilizes a Vilsmeier reagent, prepared from di-(trichloromethyl)carbonate and DMF, for the chlorination step. This approach offers significant advantages, including shorter reaction times, simpler operation and post-treatment, lower costs, and reduced pollution. patsnap.comgoogle.com

One-Pot Catalytic Reactions : Efficient "one-pot" reactions using copper(II) chloride (CuCl₂) as a catalyst have been developed to synthesize the dibenzo[b,f] researchgate.netresearchgate.netthiazepine core from 2-iodobenzaldehydes and 2-aminobenzenethiols. researchgate.netresearchgate.net Palladium-catalyzed one-pot tandem processes, sometimes accelerated by microwave irradiation, have also been employed for this purpose. researchgate.net

Asymmetric Hydrogenation : To produce specific stereoisomers, which can have different pharmacological profiles, highly enantioselective hydrogenation methods have been developed. Using catalysts like [Ir(COD)Cl]₂/(R)-SynPhos complex in the presence of iodine allows for the synthesis of optically active 11-substituted-10,11-dihydrodibenzo[b,f] researchgate.netresearchgate.netthiazepines with high enantiomeric excess. researchgate.net

Ring Expansion and Cyclization Strategies : For the broader class of dibenzo[b,f]heteropines, synthetic strategies include ring expansion of precursors like N-arylindoles and intramolecular cyclization reactions, offering alternative pathways to the core tricyclic structure. beilstein-journals.orgnih.gov

MethodologyKey Reagents/CatalystsKey AdvantagesReference
Conventional ChlorinationPOCl₃, PCl₅Established industrial method. patsnap.com
Vilsmeier Reagent SynthesisDi-(trichloromethyl)carbonate, DMFShorter reaction time, simpler, less pollution, lower cost. patsnap.comgoogle.com
"One-Pot" C-S CouplingCuCl₂, Pd(OAc)₂, MicrowaveHigh efficiency, moderate to excellent yields. researchgate.netresearchgate.net
Asymmetric Hydrogenation[Ir(COD)Cl]₂/(R)-SynPhosAccess to specific, optically active enantiomers (up to 96% ee). researchgate.net
Ring Expansion/CyclizationVarious (e.g., Mn(OAc)₃, Pd catalysts)Provides access to diverse and substituted dibenzo[b,f]heteropines. beilstein-journals.orgnih.gov
Table 2: Comparison of synthetic methodologies for dibenzo[b,f] researchgate.netresearchgate.netthiazepines.

Preclinical Development of Promising Lead Compounds

The translation of novel dibenzo[b,f] researchgate.netresearchgate.netthiazepine derivatives from laboratory synthesis to potential clinical candidates hinges on rigorous preclinical evaluation. Several promising lead compounds are emerging from these studies, showcasing enhanced activity and novel therapeutic profiles.

One area of active preclinical investigation involves refining the antipsychotic properties of the scaffold. A study focusing on the synthesis of dihydrodibenzo[b,f] researchgate.netresearchgate.netthiazepine carboxamides reported promising results in preclinical models, suggesting their potential as next-generation antipsychotics. Another investigation identified derivatives with an enhanced binding affinity for serotonin receptors, indicating possible applications in treating mood disorders beyond the scope of current medications.

Perhaps the most significant recent preclinical progress has been in oncology. A strategy combining diversity-oriented synthesis with a converging cellular screening process identified a new class of tricyclic pyrido[2,3-b] researchgate.netresearchgate.netbenzothiazepines. nih.gov These compounds demonstrated potent inhibitory activity against a paclitaxel-resistant human non-small cell lung cancer cell line (H460TaxR) with EC₅₀ values under 1.0 µM. Crucially, these compounds exhibited high selectivity, showing much lower toxicity toward normal human fibroblast cells (EC₅₀ > 100 µM). The most active compounds in this series were also found to possess drug-like properties, making them suitable for further preclinical research and representing a promising new avenue for treating drug-resistant tumors. nih.gov

Q & A

Q. What are the established synthetic routes for 11-Chlorodibenzo[b,f][1,4]thiazepine, and how can reaction conditions be optimized?

The synthesis of thiazepine derivatives often involves cyclization reactions. For example, 2-chloro-11-(piperazin-1-yl)dibenzo[b,f][1,4]oxazepine analogs are synthesized via cyclization of precursor compounds using liquid bromine in chloroform, yielding novel heterocyclic structures . Optimization can be achieved through factorial design experiments to evaluate variables like temperature, solvent polarity, and stoichiometric ratios. Reaction monitoring via TLC or HPLC ensures intermediate purity, while computational tools (e.g., quantum chemical calculations) predict optimal pathways to reduce trial-and-error approaches .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR : 1^1H and 13^13C NMR confirm structural integrity, with aromatic protons in the dibenzothiazepine ring appearing as distinct multiplets (δ 7.0–8.5 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₃H₈ClNOS: 261.73 g/mol) .
  • HPLC-PDA : Assess purity (>95%) and detect impurities like unreacted intermediates.
  • X-ray Crystallography : Resolves crystal packing and stereochemistry for solid-state analysis.

Q. How can researchers assess the stability and solubility of this compound under experimental conditions?

  • Thermal Stability : Differential Scanning Calorimetry (DSC) determines decomposition points (>260°C for some analogs) .
  • Solubility : Test in DMSO, ethanol, and ethyl acetate under heated conditions. For example, limited solubility in ethyl acetate at room temperature necessitates heating to 40–50°C .
  • pH Stability : Conduct accelerated degradation studies in buffers (pH 1–10) to identify hydrolysis-sensitive functional groups.

Advanced Research Questions

Q. How can computational methods enhance the design of this compound derivatives with targeted bioactivity?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular docking simulations identify potential binding interactions with biological targets, such as serotonin receptors, by modeling the compound’s chloro-substituted aromatic system and thiazepine ring . Machine learning models trained on existing SAR data can prioritize substituents (e.g., piperazine or dithiabiureto groups) for synthesis .

Q. What strategies resolve contradictions in reported biological activity data for thiazepine derivatives?

  • Meta-Analysis : Systematically compare datasets across studies, controlling for variables like cell lines (e.g., Ba/F3 cells vs. primary neurons) or assay protocols .
  • Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions to distinguish true efficacy from assay artifacts.
  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to discrepancies in vivo vs. in vitro results .

Q. How can green chemistry principles be applied to improve the sustainability of thiazepine synthesis?

  • Solvent Replacement : Substitute chloroform with cyclopentyl methyl ether (CPME) or ethyl acetate for cyclization steps .
  • Catalysis : Employ heterogeneous catalysts (e.g., zeolites) to reduce bromine usage in halogenation reactions.
  • Waste Minimization : Use continuous flow reactors to enhance atom economy and reduce byproduct formation .

Q. What are the challenges in scaling up this compound synthesis from milligram to gram quantities?

  • Purification : Transition from column chromatography to recrystallization or fractional distillation for large batches.
  • Exothermicity Control : Implement jacketed reactors with real-time temperature monitoring to manage heat release during cyclization.
  • Process Analytical Technology (PAT) : Inline FTIR or Raman spectroscopy ensures reaction progression aligns with lab-scale results .

Methodological Frameworks

Q. How to design a robust study investigating structure-activity relationships (SAR) for thiazepine analogs?

  • Variable Selection : Test substituents at positions 2 and 11 (e.g., chlorine, piperazine) while keeping the dibenzothiazepine core constant .
  • Assay Panels : Include enzymatic (e.g., kinase inhibition) and cellular (e.g., apoptosis induction) assays to capture multimodal effects.
  • Data Normalization : Use Z-score or fold-change metrics to standardize activity across diverse assays .

Q. What experimental controls are essential for validating the pharmacological potential of this compound?

  • Positive/Negative Controls : Compare with known psychoactive agents (e.g., Clothiapine) and inert analogs .
  • Cytotoxicity Screening : Assess viability in non-target cell lines to rule off-target effects.
  • Pharmacokinetic Profiling : Measure plasma stability and metabolic half-life using liver microsomes .

Data Presentation Guidelines

  • Tables : Include physicochemical properties (e.g., melting point, solubility) and bioactivity data with error margins .
  • Figures : Use reaction schematics with annotated intermediates and computational modeling outputs (e.g., docking poses) .

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Feasible Synthetic Routes

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11-Chlorodibenzo[b,f][1,4]thiazepine
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11-Chlorodibenzo[b,f][1,4]thiazepine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.